CYP2E1 Probe Selectivity: 141-Fold Turnover Advantage Over CYP3A4 and >92% Inhibition by CYP2E1-Specific Inhibitor
Chlorzoxazone is the definitive selective probe substrate for CYP2E1 phenotyping, a property not shared by any other skeletal muscle relaxant. In vitro, genetically expressed pure human CYP2E1 hydroxylated chlorzoxazone with a turnover number of 19.7 min⁻¹, compared to only 0.14 min⁻¹ for CYP3A4—a 141-fold selectivity ratio [1]. In human liver microsomes (n=14 samples), the specific CYP2E1 inhibitor diethyldithiocarbamate (DEDTC) reduced chlorzoxazone 6-hydroxylase activity by 92.3 ± 7.6%, while the CYP3A-specific inhibitor ketoconazole reduced activity by only 8.6 ± 6.3% [1]. Chlorzoxazone 6-hydroxylation activity correlated strongly with immunodetected CYP2E1 protein (r = 0.81, P < 0.001) and 4-nitrophenol 2-hydroxylase activity (r = 0.92, P < 0.001), but showed no correlation with CYP3A or CYP1A activities [1]. In vivo, the plasma 6-OH-chlorzoxazone/chlorzoxazone metabolic ratio (CHZ-MR) at 2 h post 500 mg oral dose was unaffected by smoking status (0.30 ± 0.13 non-smokers vs. 0.32 ± 0.15 smokers), confirming that CYP1A2, despite being capable of chlorzoxazone 6-hydroxylation in vitro, does not meaningfully contribute in vivo [1]. Concomitant grapefruit juice (a CYP3A4 inhibitor) did not significantly alter the CHZ-MR (0.29 ± 0.1 vs. 0.31 ± 0.1, n=9), further confirming CYP3A independence [1].
| Evidence Dimension | CYP enzyme turnover number for chlorzoxazone 6-hydroxylation |
|---|---|
| Target Compound Data | CYP2E1 turnover: 19.7 min⁻¹; DEDTC inhibition: 92.3 ± 7.6% reduction; CHZ-MR correlation with CYP2E1 protein r = 0.81 (P<0.001) |
| Comparator Or Baseline | CYP3A4 turnover: 0.14 min⁻¹; Ketoconazole inhibition: 8.6 ± 6.3% reduction; No correlation with CYP3A or CYP1A activity |
| Quantified Difference | 141-fold higher turnover via CYP2E1 vs CYP3A4; ~84 percentage point greater inhibition by CYP2E1-selective vs CYP3A-selective inhibitor |
| Conditions | Recombinant human CYP2E1 and CYP3A4; human liver microsomal preparations (n=14); in vivo phenotyping in healthy volunteers at 500 mg oral dose |
Why This Matters
For research and clinical laboratories procuring a CYP2E1 phenotyping probe, chlorzoxazone is the only skeletal muscle relaxant validated for this purpose; no metaxalone, methocarbamol, or cyclobenzaprine preparation can substitute in CYP2E1 activity studies.
- [1] Lucas D, Ferrara R, Gonzalez E, Bodenez P, Albores A, Manno M, Berthou F. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans. Pharmacogenetics. 1999 Jun;9(3):377-88. doi: 10.1097/00008571-199906000-00013. View Source
